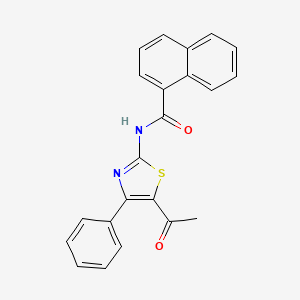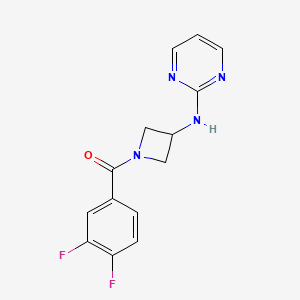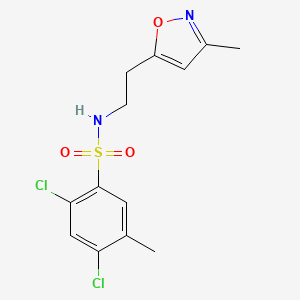
4-(Carbamoylmethoxy)-3-fluorobenzenesulphonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such compounds often involves techniques such as nucleophilic substitution reactions or coupling reactions . The exact method would depend on the specific structure of the compound and the starting materials available.Chemical Reactions Analysis
The reactivity of a compound like this could be influenced by the presence of the sulfonyl chloride, carbamoyl, and fluorobenzene groups. These groups might undergo various chemical reactions, such as substitution reactions or addition-elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and reactivity with common chemical reagents .科学的研究の応用
Chemical Synthesis and Application in Research
Compounds like "4-(Carbamoylmethoxy)-3-fluorobenzenesulphonyl chloride" are often key intermediates in the synthesis of more complex molecules. Their applications can range from the development of pharmaceuticals to materials science. For instance, the presence of functional groups such as carbamoylmethoxy and fluorobenzenesulphonyl chloride suggests reactivity that could be pivotal in creating compounds with specific biological or chemical properties.
Environmental Fate and Behavior
Research on similar compounds, such as parabens and their behavior in aquatic environments, highlights the environmental aspect of chemical research. For example, studies on parabens, which share some functional similarities with the compound , show their widespread presence and persistence in water bodies due to their use in various products (Haman et al., 2015). This type of research is crucial for understanding the environmental impact of chemical compounds and for developing strategies to mitigate any negative effects.
Novel Synthesis Methods
The development of novel synthesis methods for fluorinated compounds is a significant area of research. For instance, the practical synthesis of 2-fluoro-4-bromobiphenyl, a compound with relevance to the pharmaceutical industry, demonstrates the ongoing efforts to improve the efficiency and sustainability of chemical syntheses (Qiu et al., 2009). Such research not only advances the field of organic chemistry but also contributes to the development of new drugs and materials.
作用機序
The mechanism of action of a compound depends on its intended use. For example, if it’s used as a drug, its mechanism of action would involve interaction with biological targets. If it’s used as a reagent in a chemical reaction, its mechanism of action would involve its reactivity with other compounds .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(2-amino-2-oxoethoxy)-3-fluorobenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO4S/c9-16(13,14)5-1-2-7(6(10)3-5)15-4-8(11)12/h1-3H,4H2,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULRFPAZSRXJLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)F)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-N-(3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2735385.png)
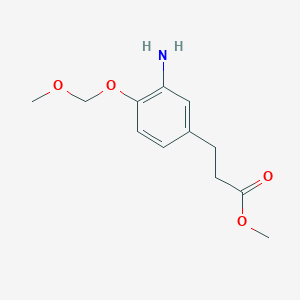
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[1-(4-fluorophenyl)-3,5-dimethylpyrazol-4-yl]acetic acid](/img/structure/B2735389.png)
![1-[4-(Benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B2735390.png)
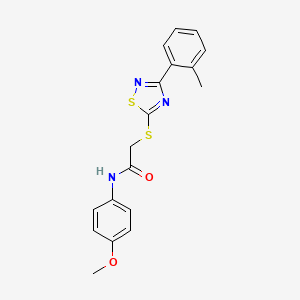
![2-fluoro-4-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2735395.png)


